molecular formula C10H11BrN2O2 B8441509 3-(5-Bromo-pyridin-2-yl)-3-hydroxy-1-methyl-pyrrolidin-2-one

3-(5-Bromo-pyridin-2-yl)-3-hydroxy-1-methyl-pyrrolidin-2-one

Cat. No.: B8441509
M. Wt: 271.11 g/mol
InChI Key: TUJNTBAUZCQDJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Bromo-pyridin-2-yl)-3-hydroxy-1-methyl-pyrrolidin-2-one is a useful research compound. Its molecular formula is C10H11BrN2O2 and its molecular weight is 271.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-3-hydroxy-1-methylpyrrolidin-2-one

InChI

InChI=1S/C10H11BrN2O2/c1-13-5-4-10(15,9(13)14)8-3-2-7(11)6-12-8/h2-3,6,15H,4-5H2,1H3

InChI Key

TUJNTBAUZCQDJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)(C2=NC=C(C=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (55% in mineral oil, 0.13 g) was added to a solution of 3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one (0.69 g) in N,N-dimethylformamide (10 mL) at room temperature. The resulting mixture was stirred in the presence of air for 1.5 h and then diluted with ethyl acetate. The precipitate formed thereafter was separated by filtration, washed with ether, and dried. The title compound was obtained as a colorless solid. Yield: 0.71 g (93% of theory); LC (method 1): tR=1.38 min; Mass spectrum (ESI+): m/z=271/273 (Br) [M+H]+.
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
3-(5-bromo-pyridin-2-yl)-1-methyl-pyrrolidin-2-one
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.